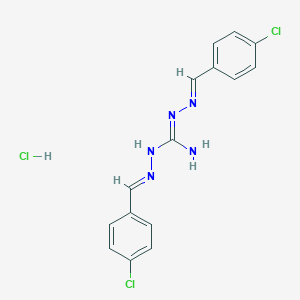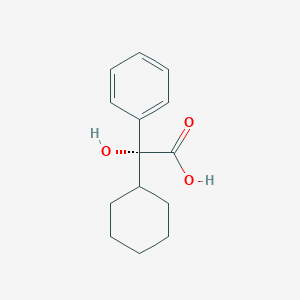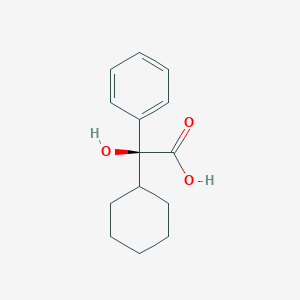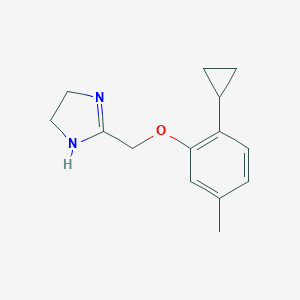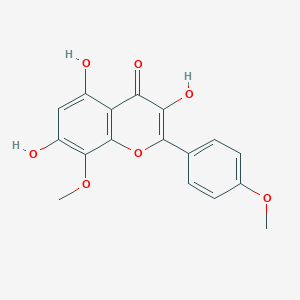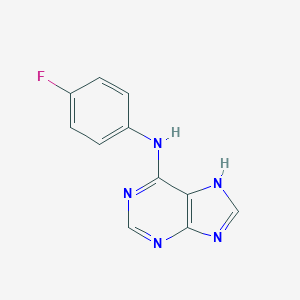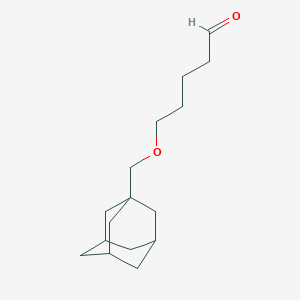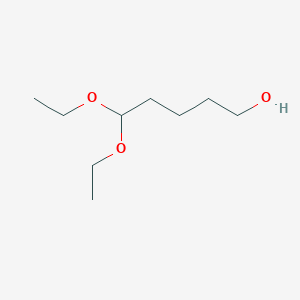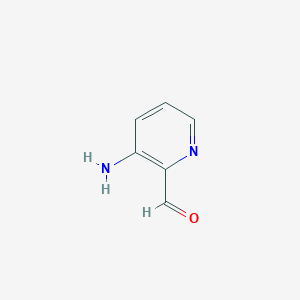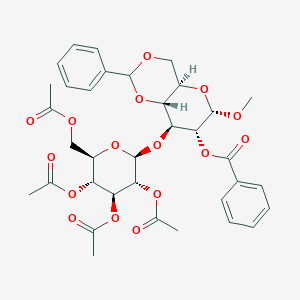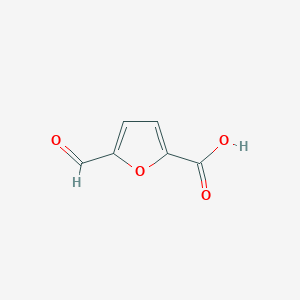
5-Formyl-2-furancarboxylic Acid
Vue d'ensemble
Description
5-Formyl-2-furancarboxylic Acid is a compound useful in organic synthesis . It is a member of the class of furoic acids that is 2-furoic acid substituted at position 5 by a formyl group . It is a furoic acid, an arenecarbaldehyde, and an aldehydic acid .
Synthesis Analysis
The production of 2,5-furandicarboxylic acid (FDCA), a monomer that can be used to produce bioplastic, from catalytic oxidation of 5-hydroxymethylfurfural (5-HMF) is regarded as the major route of the utilization of 5-HMF . In one study, FDCA was produced in a tubular reactor packed with Pt/C . The effects of operating parameters including reaction temperature, molar ratio of 5-HMF/NaOH, volumetric flow rate of oxygen, pressure, and catalyst amount on the yield of product were investigated .Molecular Structure Analysis
The molecular formula of 5-Formyl-2-furancarboxylic Acid is C6H4O4 and its molecular weight is 140.09 .Chemical Reactions Analysis
The primary oxidation of 5-HMF can take place in two ways: a) oxidation of the aldehyde group to give 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or b) the oxidation of the alcohol group, obtaining 2,5-diformyl-furan (DFF) .Physical And Chemical Properties Analysis
5-Formyl-2-furancarboxylic Acid is a solid at 20 degrees Celsius . It should be stored under inert gas and is air sensitive . Its appearance is white to yellow to orange powder to crystal . The melting point is between 206.0 to 212.0 degrees Celsius .Applications De Recherche Scientifique
1. Biobased Monomer Precursors
Specific Scientific Field:
Organic Chemistry, Green Chemistry, and Materials Science
Summary:
5-Formylfuran-2-carboxylic acid (FFCA) is a promising biobased platform compound derived from renewable biomass. It has gained attention as a potential substitute for petrochemical monomers. FFCA can serve as a precursor for the synthesis of various biobased polymers and materials.
Methods of Application:
Synthesis from 5-Hydroxymethylfurfural (HMF)
Reductive Amination
Results:
- FFCA in a 20 wt% solution can be oxidized to furan-2,5-dicarboxylic acid (FDCA) in 95% yield under similar reaction conditions .
- AMFCA, derived from FFCA, holds promise as a building block for sustainable polyamides .
2. Suzuki Coupling for Dye-Sensitized Solar Cells
Specific Scientific Field:
Materials Chemistry and Photovoltaics
Summary:
5-Formylfuran-2-boronic acid, a derivative of FFCA, acts as a bifunctional reagent in the synthesis of π-extended heteroarylfuran systems. It is specifically involved in Suzuki coupling reactions for the preparation of stable dye-sensitized solar cells.
Methods of Application:
- FFCA derivatives, such as 5-formylfuran-2-boronic acid, participate in Suzuki coupling reactions to create extended π-conjugated systems for efficient solar energy conversion .
Results:
3. Solubility Studies for Biocompounds
Specific Scientific Field:
Physical Chemistry and Materials Science
Summary:
Understanding the solubility of biocompounds like 5-formylfuran-2-carboxylic acid (FFCA) and furan-2,5-dicarboxylic acid (FDCA) is crucial for their preparation and purification.
Methods of Application:
- Biomass feedstocks (e.g., fructose, glucose, sucrose, high fructose corn syrup, and starch) are used for FDCA production .
Results:
Safety And Hazards
Orientations Futures
The compounds belonging to the furan platform appear among the best known due to their reactivity, as they present a mono- (Furfural) or disubstituted (5-HMF) furan ring in their structure, identifying them among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors . The reductive amination of 5-formylfuran-2-carboxylic acid (FFCA) and its dimethylacetal form (FFCA-acetal) was studied with a cobalt phosphide nanorod catalyst to yield 5-aminomethylfuran carboxylic acid (AMFCA) which can be potentially used as a monomer for biobased polyamides .
Propriétés
IUPAC Name |
5-formylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNRXUWGUKDPMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383151 | |
| Record name | 5-Formyl-2-furancarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-furancarboxylic Acid | |
CAS RN |
13529-17-4 | |
| Record name | 5-Formyl-2-furancarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Formyl-2-furancarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


